molecular formula C18H15ClN6O3S B2992388 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide CAS No. 807607-39-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Cat. No.: B2992388
CAS No.: 807607-39-2
M. Wt: 430.87
InChI Key: KCVLNFSMKJDCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture is heated to reflux for 3 hours, then cooled and diluted with DCM .


Molecular Structure Analysis

In the molecular structure of the compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The molecular structure is influenced by an intramolecular C—H N short contact .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide and its analogs have been a subject of various studies to understand their intermolecular interactions and crystal formation. For instance, the chlorophenyl ring orientation relative to the thiazole ring has been detailed, providing insights into molecular assembly and interactions within the crystal structure. These structural characteristics are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmacology (Saravanan et al., 2016).

Synthetic Pathways and Derivatives

Research has focused on developing efficient synthetic routes for this compound derivatives, leveraging reactions like carbodiimide condensation. These studies contribute to the broader field of synthetic chemistry by providing methodologies for preparing structurally complex compounds with potential biological activities. The identification and characterization of these derivatives are essential for expanding the chemical space for drug discovery and material science applications (Yu et al., 2014).

Biological Activity and Potential Applications

Derivatives of this compound have been explored for their biological activities, such as α-glucosidase inhibitory potential. These studies are instrumental in identifying new therapeutic agents for treating diseases like diabetes. By examining the structure-activity relationships, researchers can design more potent inhibitors, showcasing the compound's relevance in medicinal chemistry and pharmacology (Koppireddi et al., 2014).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions could involve further exploration of the pharmacological activities of newly synthesized thiazole derivatives .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O3S/c1-23-15-14(16(27)24(2)18(23)28)25(9-20-15)7-13(26)22-17-21-12(8-29-17)10-3-5-11(19)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVLNFSMKJDCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.